molecular formula C18H19ClN4O3 B10989882 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

Cat. No.: B10989882
M. Wt: 374.8 g/mol
InChI Key: NASBRIYVOHMFMA-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chloropyridazinyl group and a benzodioxinyl group attached to a piperidine ring. Such compounds are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazinyl Intermediate: This step involves the chlorination of a pyridazine derivative under controlled conditions.

    Synthesis of the Benzodioxinyl Intermediate: This step involves the formation of the benzodioxin ring through cyclization reactions.

    Coupling Reaction: The chloropyridazinyl and benzodioxinyl intermediates are coupled with a piperidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloropyridazinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

  • 1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
  • Other piperidine carboxamides with different substituents

Properties

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H19ClN4O3/c19-16-5-6-17(22-21-16)23-7-1-2-12(11-23)18(24)20-13-3-4-14-15(10-13)26-9-8-25-14/h3-6,10,12H,1-2,7-9,11H2,(H,20,24)

InChI Key

NASBRIYVOHMFMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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